molecular formula C7H14ClFN2O2S B2432078 2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride;hydrochloride CAS No. 2378503-37-6

2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride;hydrochloride

Cat. No.: B2432078
CAS No.: 2378503-37-6
M. Wt: 244.71
InChI Key: YPCZEHHAKZIXTL-UHFFFAOYSA-N
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Description

2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride;hydrochloride is a chemical compound with the molecular formula C7H13FN2O2S·HCl and a molecular weight of 244.72 g/mol . This compound is known for its unique spirocyclic structure, which consists of a nonane ring fused with a diazaspiro moiety and a sulfonyl fluoride group. It is commonly used in various scientific research applications due to its reactivity and stability.

Scientific Research Applications

2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride;hydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has a GHS05 pictogram, indicating that it is corrosive . The signal word for this compound is "Danger" . Hazard statements include H314, which means it causes severe skin burns and eye damage . There are several precautionary statements associated with this compound, including P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride;hydrochloride typically involves the reaction of a suitable diazaspiro precursor with sulfonyl fluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and acetonitrile. The reaction temperature is maintained at around 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure consistent quality. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of sulfonamide, sulfonate, and sulfonyl derivatives.

    Oxidation Reactions: Formation of sulfonic acids.

    Reduction Reactions: Formation of sulfonamide derivatives.

Mechanism of Action

The mechanism of action of 2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride;hydrochloride involves its reactivity with nucleophilic sites in biological molecules. The sulfonyl fluoride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic amino acid residues such as serine, cysteine, and lysine. This reactivity makes it a valuable tool in the study of enzyme inhibition and protein modification .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Diazaspiro[3.5]nonane-7-sulfonyl chloride
  • 2,7-Diazaspiro[3.5]nonane-7-sulfonyl bromide
  • 2,7-Diazaspiro[3.5]nonane-7-sulfonyl iodide

Uniqueness

2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride;hydrochloride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to other sulfonyl halides. The fluoride group is more stable and less prone to hydrolysis, making it a preferred choice in various chemical and biological applications .

Properties

IUPAC Name

2,7-diazaspiro[3.5]nonane-7-sulfonyl fluoride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FN2O2S.ClH/c8-13(11,12)10-3-1-7(2-4-10)5-9-6-7;/h9H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCZEHHAKZIXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC2)S(=O)(=O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2378503-37-6
Record name 2,7-diazaspiro[3.5]nonane-7-sulfonyl fluoride hydrochloride
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